1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide
CAS No.: 1172392-64-1
Cat. No.: VC11931822
Molecular Formula: C11H12N4O2S
Molecular Weight: 264.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172392-64-1 |
|---|---|
| Molecular Formula | C11H12N4O2S |
| Molecular Weight | 264.31 g/mol |
| IUPAC Name | 1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C11H12N4O2S/c1-12-9(16)7-4-6-18-11(7)13-10(17)8-3-5-15(2)14-8/h3-6H,1-2H3,(H,12,16)(H,13,17) |
| Standard InChI Key | AZRWVEWXZAAHAZ-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=C(SC=C1)NC(=O)C2=NN(C=C2)C |
| Canonical SMILES | CNC(=O)C1=C(SC=C1)NC(=O)C2=NN(C=C2)C |
Introduction
Chemical Characteristics
Structural Analysis and Nomenclature
The IUPAC name 1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide delineates its core structure: a pyrazole ring substituted at the 1-position with a methyl group and at the 3-position with a carboxamide linker. This linker connects to a thiophene ring bearing a methylcarbamoyl group at the 3-position. The SMILES notation CNC(=O)C1=C(SC=C1)NC(=O)C2=NN(C=C2)C provides a machine-readable representation, highlighting the thiophene (C1=C(SC=C1)) and pyrazole (C2=NN(C=C2)C) systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.31 g/mol |
| CAS Number | 1172392-64-1 |
| PubChem CID | 25843657 |
Spectroscopic and Computational Descriptors
The standard InChI key AZRWVEWXZAAHAZ-UHFFFAOYSA-N facilitates database searches, while the computed InChI string confirms stereochemical neutrality. Quantum mechanical calculations predict a planar geometry for the pyrazole-thiophene core, with the methylcarbamoyl group introducing steric bulk that may influence receptor binding .
Synthesis Pathways
Methodological Overview
Synthesis typically proceeds via multi-step condensation reactions. A common route involves:
-
Pyrazole Ring Formation: Cyclization of hydrazine derivatives with β-keto esters.
-
Carboxamide Coupling: Reaction of the pyrazole-carboxylic acid with amines using coupling agents like EDCI/HOBt.
-
Thiophene Functionalization: Introduction of the methylcarbamoyl group via nucleophilic acyl substitution on a pre-functionalized thiophene intermediate .
Key Reaction Steps
In a representative protocol, 1-methyl-1H-pyrazole-3-carboxylic acid is activated as an acyl chloride and reacted with 3-amino-2-(methylcarbamoyl)thiophene. The reaction proceeds under inert conditions at 0–5°C, yielding the target compound after purification via column chromatography.
Biological and Pharmacological Profile
Antimicrobial Activities
Pyrazole-carboxamides exhibit broad-spectrum antimicrobial properties. While direct data for this compound remains limited, structural analogs like fluxapyroxad (a fungicidal pyrazole-carboxamide) demonstrate potent activity against Botrytis cinerea and Fusarium spp. via inhibition of mitochondrial complex II . The thiophene moiety may enhance membrane permeability, as evidenced by enhanced bioavailability in related molecules .
Neurological Applications
Phenotypic screening of similar compounds identified MAO-B inhibition as a key mechanism. For example, HT-0411 (a 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide) enhances CREB activation and improves memory retention in rodent models at IC50 values of 29–56 nM for MAO-B . Although untested, the structural similarity of 1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide suggests potential nootropic effects warranting further study.
Pharmacokinetic Properties
Absorption and Metabolism
In silico predictions using SwissADME indicate moderate gastrointestinal absorption (LogP = 2.1) and high plasma protein binding (>90%). The compound is likely metabolized via hepatic CYP3A4-mediated oxidation of the thiophene ring, followed by glucuronidation of primary metabolites.
Toxicity Considerations
Pyrazole-carboxamides generally exhibit low acute toxicity (LD50 > 2,000 mg/kg in rats), but chronic exposure risks include hepatotoxicity and enzyme inhibition. Structural alerts such as the carbamoyl group necessitate thorough off-target profiling .
Applications and Prospects
Therapeutic Uses
Pending further validation, this compound could address unmet needs in:
-
Oncology: As a dual FLT3/CDK inhibitor for AML.
-
Neurodegeneration: Potentiating CREB-mediated synaptic plasticity in Alzheimer’s disease .
Agricultural Implications
The structural resemblance to fluxapyroxad positions it as a candidate fungicide, particularly against resistant fungal strains . Field trials would clarify efficacy under real-world conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume